molecular formula C18H13Cl2N3O B2643901 2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol CAS No. 1808490-07-4

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol

Cat. No. B2643901
CAS RN: 1808490-07-4
M. Wt: 358.22
InChI Key: DFLQTGASHXIBOC-UHFFFAOYSA-N
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Description

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a potent inhibitor of a specific type of enzyme known as protein kinase, which is involved in the regulation of various cellular processes. In

Scientific Research Applications

Cleavage of C-S bonds with the formation of a tetranuclear Cu(I) cluster

A study investigated the treatment of a similar ligand with cuprous chloride, resulting in the formation of a CuI4-centered cluster. This process involved the cleavage of C-S bonds and was analyzed through X-ray diffraction and electrospray ionization mass spectrometry techniques (Huang, Gou, Zhu, & Huang, 2007).

Synthesis of highly functionalized tetrahydropyridines

Another research explored the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, employing an organic phosphine catalyst. This process resulted in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, offering insights into the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Antitumor evaluation of 2,4,6-triaryl pyridines

In a study focusing on antitumor applications, a series of 2,4,6-triaryl pyridine derivatives containing chlorophenyl and phenolic moieties were synthesized. These compounds showed promising topoisomerase II inhibitory activities and cytotoxicities against various human cancer cell lines (Thapa et al., 2012).

Pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors

Another study investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, finding them to be effective aldose reductase inhibitors. These derivatives also exhibited significant antioxidant properties, which were particularly strong in catechol derivatives (La Motta et al., 2007).

Solvatochromism in Cationic Micellar Solutions

A study on solvatochromism observed the behavior of compounds like 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinio)-1-phenolate, exploring their interactions with various solvents. This research has implications in understanding molecular interactions in different solvent environments (Tada, Novaki, & Seoud, 2001).

properties

IUPAC Name

2-chloro-4-[2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c1-11-15(6-4-12-5-7-16(24)14(19)9-12)22-18(23-17(11)20)13-3-2-8-21-10-13/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQTGASHXIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol

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